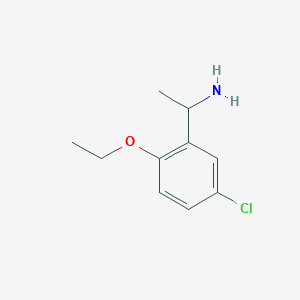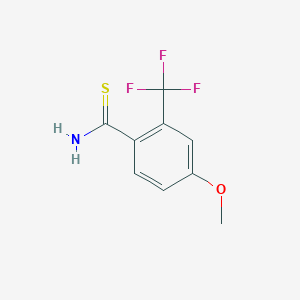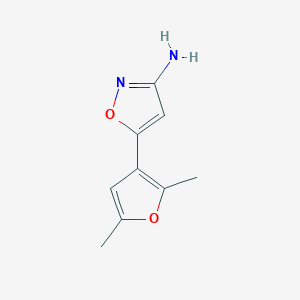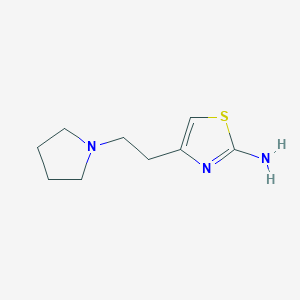
2-(2-bromopropyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromopropyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. The presence of the bromopropyl group at the second position of the imidazole ring imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromopropyl)-1H-imidazole typically involves the alkylation of imidazole with 2-bromopropane. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions usually involve heating the mixture to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of efficient catalysts and solvents can enhance the yield and purity of the product. The final product is typically purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromopropyl)-1H-imidazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The imidazole ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used to promote elimination reactions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products Formed
Nucleophilic Substitution: The major products are substituted imidazoles with various functional groups.
Elimination Reactions: The major product is an alkene derivative of imidazole.
Oxidation and Reduction: The products include oxidized or reduced forms of the imidazole ring.
Scientific Research Applications
2-(2-Bromopropyl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in the development of metal complexes for biological applications.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-bromopropyl)-1H-imidazole involves its interaction with specific molecular targets. The bromopropyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules. This interaction can inhibit the activity of enzymes or disrupt cellular processes, making it useful in the development of therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-phenylpropane: Similar in structure but with a phenyl group instead of an imidazole ring.
2-Bromopropane: Lacks the imidazole ring and is used as an alkylating agent.
1-(2-Bromopropyl)-2-amino-3-carboxy(carbalkoxy)methylbenzimidazolium: Contains a benzimidazole ring and is used in the synthesis of imidazo[1,2-a]benzimidazole derivatives.
Uniqueness
2-(2-Bromopropyl)-1H-imidazole is unique due to the presence of both the bromopropyl group and the imidazole ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C6H9BrN2 |
|---|---|
Molecular Weight |
189.05 g/mol |
IUPAC Name |
2-(2-bromopropyl)-1H-imidazole |
InChI |
InChI=1S/C6H9BrN2/c1-5(7)4-6-8-2-3-9-6/h2-3,5H,4H2,1H3,(H,8,9) |
InChI Key |
SYYSWMWROIMPHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=NC=CN1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[5-Chloro-2-(4-methylpiperazin-1-yl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylicacid](/img/structure/B13595463.png)







![5-Bromo-2-[(piperazin-1-yl)methyl]phenol](/img/structure/B13595512.png)

![2-[(2-Methyl-1,3-thiazol-5-yl)formamido]pentanamide](/img/structure/B13595521.png)


